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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)ethylamine

Hydrobromide

CAS No.: 1807536-06-6

Cat. No.: B1497017 Get Quote

Technical Guide for Medicinal Chemistry & Pharmacology Applications

Executive Summary
This guide analyzes the physicochemical and functional distinctions between 4-

fluorophenethylamine (4-FPEA) in its free base form and its hydrobromide (HBr) salt. While the

pharmacophore—the 4-fluorophenethylamine moiety—remains identical in biological systems

once solvated, the solid-state properties, stability, and handling requirements differ radically.

The Free Base is the reactive, volatile, and lipophilic form, essential for organic synthesis

(e.g., amide coupling) but prone to oxidative degradation and carbonate formation.

The Hydrobromide Salt is the stable, crystalline, and hydrophilic form, preferred for long-term

storage, precise dosing in biological assays, and crystallographic characterization.

Physicochemical Profile
The choice between free base and salt dictates the solvent system, storage conditions, and

molarity calculations.
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Property
4-Fluorophenethylamine
(Free Base)

4-Fluorophenethylamine
Hydrobromide (HBr Salt)

CAS Number 1583-88-6 1807536-06-6

Molecular Formula C₈H₁₀FN C₈H₁₀FN · HBr

Molecular Weight 139.17 g/mol 220.09 g/mol

Physical State Clear to yellow oily liquid
White to off-white crystalline

solid

Boiling/Melting Point
BP: 50–52 °C (at 0.15 mmHg)

[1]

MP: ~150–180 °C (Typical for

PEA HBr salts)

Solubility (Aq) Low (Sparingly soluble) High (Dissociates fully)

Solubility (Org) High (DCM, Et₂O, Toluene)
Low (Insoluble in non-polar

solvents)

Stability
Air-sensitive (absorbs CO₂);

oxidizes

Stable; Hygroscopic (protect

from moisture)

Key Hazard Corrosive, Volatile Irritant, Hygroscopic

Structural Insight: The Fluorine Substitution
The para-fluorine atom is a classic bioisostere for hydrogen or a hydroxyl group.

Metabolic Stability: Unlike the parent phenethylamine, the C-F bond at the 4-position blocks

para-hydroxylation by cytochrome P450 enzymes, significantly extending the molecule's half-

life in metabolic assays [2].

Electronic Effect: The electronegative fluorine pulls electron density from the aromatic ring,

slightly lowering the pKa of the amine compared to non-fluorinated phenethylamine, though it

remains sufficiently basic to form stable salts.

Experimental Workflows: Interconversion
Researchers often purchase the stable HBr salt but require the free base for nucleophilic

attacks (e.g., reductive amination). Conversely, the free base is converted to the salt for
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purification or storage.

Diagram 1: Equilibrium & Extraction Workflow
The following diagram illustrates the pH-dependent equilibrium and the phase-transfer

workflow for isolation.

HBr Salt (Aqueous Phase)
Protonated: R-NH3+ Br-

Free Base (Organic Phase)
Deprotonated: R-NH2

 pH > 10 (Deprotonation)  pH < 4 (Protonation)

Add Strong Base
(NaOH / NaHCO3)

Add Acid
(HBr in AcOH)

Click to download full resolution via product page

Caption: pH-dependent switching between the water-soluble ionic salt and the lipophilic free

amine.

Protocol A: "Free-Basing" (Salt Base)
Objective: Isolate reactive amine for synthesis.

Dissolution: Dissolve 1.0 eq of 4-FPEA HBr in minimal deionized water.

Basification: Slowly add 2M NaOH (aq) while stirring until pH > 12. The solution will become

cloudy as the oil separates.

Extraction: Add Dichloromethane (DCM) or Diethyl Ether (3x volumes). Shake and separate

the organic layer.[1]

Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
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Concentration: Filter and evaporate solvent under reduced pressure (Rotavap). Caution: The

free base is volatile; do not use high vacuum or excessive heat (>40°C) for prolonged

periods.

Protocol B: Salt Formation (Base HBr)
Objective: Stabilize the amine for storage or crystallization.

Solvation: Dissolve the crude free base oil in dry Diethyl Ether or Isopropanol.

Acidification: Dropwise add 48% HBr (aq) or HBr in Acetic Acid while chilling on ice.

Precipitation: The salt should crash out as a white solid. If an oil forms, induce crystallization

by scratching the glass or adding a seed crystal.

Filtration: Vacuum filter the solid and wash with cold ether to remove impurities.

Pharmacological Applications
In biological contexts, the specific form (Base vs. HBr) is irrelevant to receptor binding once

dissolved, but critical for preparation.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism
4-FPEA is a potent agonist of TAAR1.

Mechanism: It mimics endogenous trace amines (like

-phenylethylamine) but with enhanced metabolic stability. Activation of TAAR1 modulates
dopaminergic neurotransmission [3].[2][3][4]

Dosing Correction: When using the HBr salt for in vitro or in vivo dosing, you must correct for

the hydrobromide counterion.

Correction Factor:

.

Implication: You must weigh 1.58 mg of the HBr salt to deliver 1.0 mg of the active amine.
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Monoamine Oxidase (MAO) Interaction
The fluorine substitution at the para position alters the kinetics of MAO degradation. While PEA

is rapidly degraded by MAO-B, 4-FPEA shows resistance, making it a useful probe for studying

trace amine dynamics without immediate catabolism.

Diagram 2: Pharmacological Signaling Pathway
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(Protonated)

TAAR1 Receptor
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Caption: TAAR1 signaling cascade activated by 4-FPEA, leading to cAMP accumulation.

Handling, Stability & Safety (E-E-A-T)
The "Carbamate" Trap (Free Base)
A common error in handling 4-FPEA free base is leaving it exposed to air.

Reaction:

(Carbamate salt).

Observation: The clear liquid turns cloudy or forms a white crust on the vial cap.

Prevention: Always store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C.

Hygroscopicity (HBr Salt)
Hydrobromide salts are often more hygroscopic than their Hydrochloride counterparts.

Risk: Absorption of water alters the effective molecular weight, leading to inaccurate dosing

in potency assays.

Mitigation: Store in a desiccator. If the solid becomes "sticky," recrystallize from

Isopropanol/Ether before use.
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Safety Data
Free Base: Corrosive (Causes skin burns/eye damage). Volatile (Inhalation hazard).

HBr Salt: Irritant (Skin/Eye/Respiratory). Toxic if swallowed (Acute oral toxicity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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